1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

Catalog No.
S13664527
CAS No.
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

Product Name

1-(2-Aminoethyl)-2-methylcyclobutan-1-ol

IUPAC Name

1-(2-aminoethyl)-2-methylcyclobutan-1-ol

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(6,9)4-5-8/h6,9H,2-5,8H2,1H3

InChI Key

GGUXSUGSNTVHKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(CCN)O

1-(2-Aminoethyl)-2-methylcyclobutan-1-ol is a cyclic compound characterized by its unique cyclobutanol structure, which incorporates an aminoethyl group and a methyl substituent. The molecular formula of this compound is C7_7H15_{15}N1_1O1_1, and it has a molecular weight of approximately 129.20 g/mol. The presence of both an amino group and a hydroxyl group on the cyclobutane ring enhances its potential for various

  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, which can further react to yield diverse derivatives.
  • Reduction: The compound can be reduced to generate secondary amines or alcohols, depending on the reaction conditions and reagents used.

These reactions make 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol a versatile intermediate in organic synthesis.

Research indicates that 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol exhibits biological activities that may include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing antimicrobial agents.
  • Cytotoxic Activity: There is evidence that it may affect cell viability, potentially serving as a basis for anticancer drug development.
  • Neuroprotective Effects: Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, although specific research on this compound is limited.

The synthesis of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol can be achieved through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of 2-methylcyclobutanone with an appropriate amine under acidic conditions. This reaction typically requires heating and the use of a catalyst to facilitate ring formation.
  • Amine Addition: Another method includes the direct addition of an aminoethyl group to a suitable precursor, followed by subsequent reduction or cyclization steps to yield the final product.

These synthetic routes can be optimized for yield and purity based on the desired application.

1-(2-Aminoethyl)-2-methylcyclobutan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in targeting diseases related to microbial infections or cancer.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including agrochemicals and fine chemicals.
  • Material Science: The compound may be explored in developing new materials with specific properties due to its unique structure.

Interaction studies focus on understanding how 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol interacts with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes relevant to disease pathways.
  • Binding Affinity Tests: Assessing how well the compound binds to receptors or proteins involved in cellular signaling.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol. Here are some notable examples:

Compound NameIUPAC NameKey Features
trans-3-Amino-1-methylcyclobutanol hydrochloridetrans-3-Amino-1-methylcyclobutanolContains a methyl substituent and exhibits similar biological activity.
(1R,2R)-2-amino-1-methyl-cyclobutanol hydrochloride(1R,2R)-2-amino-1-methyl-cyclobutanolFeatures both amino and hydroxyl groups; used in pharmaceutical applications.
3-Aminocyclobutanol3-AminocyclobutanolLacks the methyl substituent but retains amino functionality; studied for its biological properties.

Uniqueness

The uniqueness of 1-(2-Aminoethyl)-2-methylcyclobutan-1-ol lies in its specific combination of functional groups (amino and hydroxyl) on the cyclobutane ring, which allows it to engage in diverse

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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